molecular formula C18H21FN2O2 B609430 Navoximod CAS No. 1402837-78-8

Navoximod

Katalognummer: B609430
CAS-Nummer: 1402837-78-8
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: YGACXVRLDHEXKY-LHPNLFKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Navoximod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

    Chemie: this compound wird als Modellverbindung verwendet, um die Synthese und Reaktionen von IDO1-Inhibitoren zu untersuchen.

    Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von IDO1 bei der Immunregulation und Tumorbiologie zu untersuchen.

    Medizin: this compound wird als potenzieller therapeutischer Wirkstoff in der Krebsimmuntherapie untersucht. .

    Industrie: In der pharmazeutischen Industrie wird this compound als Medikamentenkandidat für die Krebsbehandlung entwickelt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von IDO1, einem Enzym, das am Katabolismus von L-Tryptophan zu Kynurenin beteiligt ist . Durch die Blockierung dieses Weges reduziert this compound die Anhäufung von Kynurenin-Metaboliten, die bekanntermaßen die T-Zell-Funktion unterdrücken und die Immunflucht von Tumoren fördern . Die Hemmung von IDO1 durch this compound führt zur Wiederherstellung der T-Zell-Aktivität und verbessert die Fähigkeit des Immunsystems, Tumorzellen zu erkennen und zu eliminieren .

Wirkmechanismus

Target of Action

Navoximod primarily targets the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a cytosolic enzyme that plays a pivotal role in cancer immune escape . It is activated in many human cancers in tumor, stromal, and innate immune cells where its expression tends to be associated with poor prognosis .

Mode of Action

Upon administration, it targets and binds to IDO1 , inhibiting its function . This inhibition results in a decrease in kynurenine in tumor cells .

Biochemical Pathways

IDO1 plays a crucial role in the kynurenine pathway of tryptophan metabolism . It catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By inhibiting IDO1, this compound disrupts this pathway, leading to an increase in tryptophan levels .

Pharmacokinetics

This compound demonstrates a linear pharmacokinetic profile . It is given orally every 12 hours continuously for 21 consecutive days of each cycle .

Result of Action

The inhibition of IDO1 by this compound restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes . It also causes a reduction in tumor-associated regulatory T-cells (Tregs) . This results in an enhanced immune response against the tumor cells.

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. Tumor cells can avoid destruction by the immune system through multiple local immunosuppression mechanisms . By inhibiting IDO1, this compound can overcome these immunosuppressive mechanisms and restore the immune system’s ability to distinguish and eliminate tumor cells .

Safety and Hazards

Navoximod is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Navoximod is currently being assessed in clinical trials . The emerging PROTAC-based IDO1 degraders are also highlighted . Furthermore, the study findings showed that combining this compound with HSV-1 could boost viral replication and reshape TME for tumor eradication through the hydrogel reservoir .

Biochemische Analyse

Biochemical Properties

Navoximod interacts with the IDO1 enzyme, which plays a pivotal role in the kynurenine pathway of tryptophan metabolism . The interaction between this compound and IDO1 results in the inhibition of IDO1’s enzymatic activity, thereby reducing the production of kynurenine, a metabolite known to suppress T-cell function .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. By inhibiting IDO1, this compound increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs) . This modulation of the immune response can potentially enhance the body’s ability to fight against cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the IDO1 enzyme. It inhibits IDO1, leading to a decrease in kynurenine levels in tumor cells . This inhibition of IDO1 can empower the efficacy of cytotoxic chemotherapy, radiotherapy, and immune checkpoint therapy without increasing their side effects .

Temporal Effects in Laboratory Settings

In a Phase I study, this compound demonstrated a linear pharmacokinetic profile, and plasma kynurenine generally decreased with increasing doses of this compound . The most common treatment-related adverse events were fatigue, rash, and chromaturia .

Dosage Effects in Animal Models

In mice models, the maximum concentration of this compound increased by a factor of 2–4 in the range of 143–1147 μM/kg, and observed daily exposure of this compound also increased 2 and threefold at 287 and 143 μM/kg, respectively .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound reduces the conversion of tryptophan to kynurenine . Glucuronidation is the principal metabolic pathway of this compound .

Transport and Distribution

This compound is orally bioavailable with a favorable pharmacokinetic profile . After oral administration, this compound reduced plasma and tissue kynurenine concentrations by approximately 50% .

Subcellular Localization

This compound, as a small molecule, can freely diffuse across the cell membrane and exert its effects within the cell. It primarily interacts with the IDO1 enzyme, which is a cytosolic enzyme . Therefore, the subcellular localization of this compound is likely to be within the cytosol where it can interact with IDO1.

Analyse Chemischer Reaktionen

Navoximod unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402837-78-8
Record name Navoximod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navoximod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAVOXIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.